molecular formula C6H12BrNO B1267406 6-Bromohexanamide CAS No. 57817-55-7

6-Bromohexanamide

Cat. No.: B1267406
CAS No.: 57817-55-7
M. Wt: 194.07 g/mol
InChI Key: LGCGXHIRLZORQA-UHFFFAOYSA-N
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Description

6-Bromohexanamide (C₆H₁₂BrNO) is a brominated aliphatic amide featuring a six-carbon chain with a terminal bromine atom and an amide group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, enzyme substrates, and polymer conjugates . Its structure enables reactivity at both the bromine and amide moieties, making it valuable for nucleophilic substitution reactions and enzymatic studies. Key applications include its use in synthesizing bifunctional oncogenic inhibitors , as a nitrogen source for microbial amidases , and in oxygen transfer reactions catalyzed by phenylboronic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohexanamide can be synthesized through several methods. One common approach involves the bromination of hexanamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Another method involves the conversion of 6-bromohexanenitrile to this compound. This process includes the hydrolysis of 6-bromohexanenitrile using an acid or base catalyst, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

6-Bromohexanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to hexanamide by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 6-bromohexanoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium at elevated temperatures.

Major Products

    Substitution: Formation of 6-hydroxyhexanamide or 6-aminohexanamide.

    Reduction: Formation of hexanamide.

    Oxidation: Formation of 6-bromohexanoic acid.

Scientific Research Applications

6-Bromohexanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromohexanamide involves its ability to interact with nucleophiles due to the presence of the electrophilic bromine atom. This interaction can lead to the formation of covalent bonds with target molecules, thereby inhibiting or modifying their activity. The compound can target specific enzymes or proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

6-Bromohexanoic Acid (C₆H₁₁BrO₂)

  • Structural Differences : Replaces the amide group with a carboxylic acid.
  • Reactivity : The carboxylic acid group enhances solubility in polar solvents but reduces nucleophilic substitution reactivity compared to 6-bromohexanamide.
  • Applications : Primarily used as a precursor for esters and polymers. Crystallographic studies reveal a linear aliphatic chain with Br and COOH groups at opposite termini .

6-Bromohexanoyl Chloride (C₆H₁₀BrClO)

  • Structural Differences : Replaces the amide group with an acyl chloride.
  • Reactivity: Highly reactive in acylations due to the electrophilic carbonyl carbon. Used to synthesize this compound via aminolysis .
  • Hazards : Corrosive and moisture-sensitive, requiring careful handling .

Methyl 6-Bromohexanoate (C₇H₁₃BrO₂)

  • Structural Differences : Ester derivative with a methoxy group instead of an amide.
  • Reactivity : Less reactive than the acyl chloride but more volatile than the carboxylic acid or amide. Used in esterification and transesterification reactions .

2-Bromoacetamide (C₂H₄BrNO)

  • Structural Differences : Shorter chain (two carbons) with bromine adjacent to the amide.
  • Reactivity : Rapid hydrolysis under basic conditions due to steric accessibility. Used in protein alkylation and crosslinking .

Complex Amides (e.g., 6-Bromo-N-propionyltryptamine)

  • Structural Differences : Incorporates an indole ring system, increasing aromaticity and steric bulk.
  • Reactivity : Bromine on the indole moiety directs electrophilic substitutions. Used in alkaloid synthesis and receptor-binding studies .

Enzymatic Processing and Substrate Specificity

  • Bro1 Mutant Penicillin Acylase : Processes this compound as a sole nitrogen source, unlike wild-type enzymes. Structural analysis (2.5 Å resolution) revealed altered substrate-binding pockets accommodating the bromoalkyl chain .
  • Microbial Amidases : Engineered amidases hydrolyze this compound efficiently, enabling industrial applications in chiral amine synthesis .

Role in Drug Design

  • Bifunctional Inhibitors : Coupling this compound-derived intermediates with MEK inhibitors improved cellular uptake and target affinity. Analog 9 showed 37% yield in preclinical trials .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Molecular Weight Key Applications
This compound C₆H₁₂BrNO Amide, Bromoalkyl 194.07 g/mol Enzyme substrates, drug linkers
6-Bromohexanoic Acid C₆H₁₁BrO₂ Carboxylic acid, Bromo 195.06 g/mol Polymer precursors
6-Bromohexanoyl Chloride C₆H₁₀BrClO Acyl chloride, Bromo 213.50 g/mol Acylation reactions
2-Bromoacetamide C₂H₄BrNO Amide, Bromomethyl 136.96 g/mol Protein modification

Table 2: Key Research Findings

Study Focus Compound(s) Tested Key Finding Reference
Enzyme Specificity This compound Bro1 mutant processes this compound
Oxygen Transfer Reaction This compound Yields 6-hydroxyhexanenitrile (80%)
Bifunctional Inhibitors This compound analog 37% yield in MEK1/PI3K inhibitor synthesis
Microbial Hydrolysis This compound Engineered amidases enhance hydrolysis

Biological Activity

6-Bromohexanamide, a compound with the chemical formula C6_6H12_{12}BrNO, has garnered interest in various fields of biological research due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a hexanamide backbone. The presence of the bromine substituent is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising results in MIC assays, indicating effective inhibition of bacterial growth. For instance, it was particularly effective against Staphylococcus aureus and Escherichia coli.
Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the MIC values for this compound against selected bacteria, demonstrating its potential as an antimicrobial agent.

The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with metabolic processes. The bromine atom may enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in the alkyl chain length and substitution patterns can significantly influence potency and selectivity.

  • Substituent Variations : Studies have shown that modifications to the bromine substituent or the amide group can lead to changes in activity. For example, replacing bromine with a chlorine atom resulted in decreased antimicrobial efficacy, suggesting that the bromine atom plays a critical role in enhancing biological activity.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacteria. In vitro studies have indicated that when combined with other antibiotics, this compound can enhance their effectiveness, potentially reducing dosages and side effects.

  • Combination Therapy : A study demonstrated that combining this compound with ampicillin resulted in a synergistic effect against Escherichia coli, lowering the required concentration of ampicillin by half.
  • In Vivo Efficacy : Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to control groups.

Properties

IUPAC Name

6-bromohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c7-5-3-1-2-4-6(8)9/h1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCGXHIRLZORQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313789
Record name 6-bromohexanamide
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Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-55-7
Record name 6-Bromohexanamide
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Record name 6-Bromohexanamide
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Record name 57817-55-7
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Record name 6-bromohexanamide
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Record name Hexanamide, 6-bromo
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Synthesis routes and methods

Procedure details

Solid phase synthesis has been employed in the preparation of certain pyridinones. In Solid Phase Synthesis of 1,3,5-Trisubstituted Pyridin-2-ones, Tetrahedron Letters, 40(1999) 2227-2230 authors James A. Linn et al. report the solid phase synthesis of 1,3,5-trisubstituted pyridin-2-ones via selective NH-alkylation of 3-amino-5-carbomethoxy-1H-pyridin-2-one using a solid supported halo-acid. The synthesis proceeds by the coupling of 6-bromohexanoic acid to a Rink amine macrocrown to form a solid-supported 6-bromohexanamide. The solid-supported 6-bromohexanamide was used to alklylate 3-amino-5-carbomethoxy-1H-pyridin-2-one which was then reacted with diphenylacetic acid. Saponification of the resulting ester yielded a solid supported carboxylic acid. Treatment of the solid supported carboxylic acid with pentafluorophenol provided the pentafluorophenyl ester, which when treated with benzylamine was cleaved from the macrocrown to give the pyridinone. However, a solid phase synthesis procedure to produce ring fused 2-pyridinones has not yet been reported.
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pyridinones
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1,3,5-Trisubstituted Pyridin-2-ones
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1,3,5-trisubstituted pyridin-2-ones
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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